![molecular formula C19H24N4O2S B2462120 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide CAS No. 899741-46-9](/img/structure/B2462120.png)
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N’,N’-dipropyloxamide” is a synthetic compound. It has attracted scientific attention due to its potential use in various fields of research .
Synthesis Analysis
The synthesis of similar compounds involves an iodine-mediated electrophilic cyclization of intermediate 4- (azidomethyl)-1-phenyl-3- (phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .Aplicaciones Científicas De Investigación
Catalyst-Free Synthesis
A study highlights the catalyst-free synthesis of benzamide derivatives, showcasing a novel class of compounds synthesized through 1,3-dipolar cycloaddition and subsequent rearrangement. This method emphasizes rapid completion under mild conditions without the need for a catalyst, suggesting a potential pathway for synthesizing N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide related compounds (Liu et al., 2014).
Antimicrobial and Antitubercular Activity
Research on the synthesis, spectroscopic analysis, and biological evaluation of oxadiazole and pyrazine derivatives demonstrates their promising antimicrobial and antitubercular activities. The study explores the structural influence on the antimicrobial efficacy, offering insights into the potential therapeutic applications of related compounds (El-Azab et al., 2018).
Anti-Inflammatory, Antioxidant, and Antimicrobial Agents
A novel series of pyrazole chalcones were synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This research could inform the development of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide as a multifunctional agent with potential health benefits (Bandgar et al., 2009).
Antifungal Leads Targeting Succinate Dehydrogenase
Investigations into novel antifungal leads targeting succinate dehydrogenase (SDH) identified pyrazole-4-formylhydrazide derivatives as potent inhibitors. This work provides a basis for the structural optimization of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide for antifungal applications (Wang et al., 2020).
Anticancer and Anti-Lipoxygenase Agents
A series of pyrazolopyrimidines derivatives were synthesized and shown to possess anticancer and anti-5-lipoxygenase activities. This indicates the potential of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide related compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Synthesis of Heterocyclic Compounds
Research on thiosemicarbazide derivatives explored their use as a building block in the synthesis of various heterocyclic compounds, highlighting their antimicrobial assessment. This suggests the versatility of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide in synthesizing a wide range of biologically active heterocycles (Elmagd et al., 2017).
Propiedades
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-10-22(11-4-2)19(25)18(24)20-17-15-12-26-13-16(15)21-23(17)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQCSJQDOVUZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

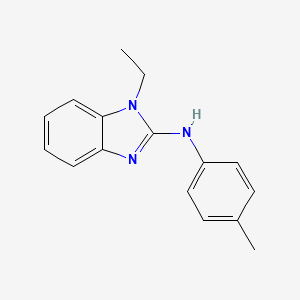
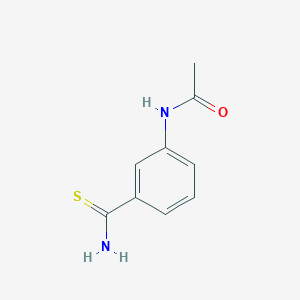
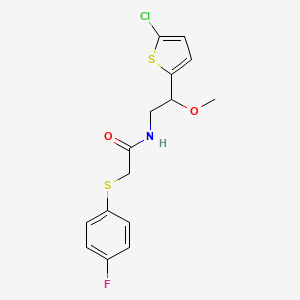
![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2462040.png)
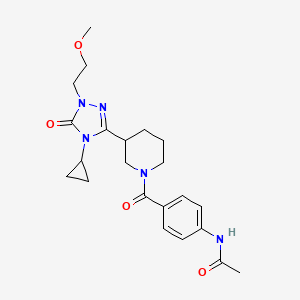
![3-(3-fluorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462045.png)
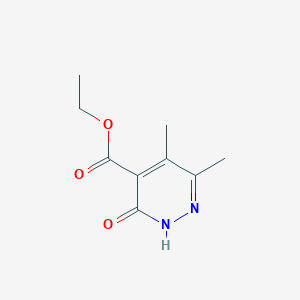
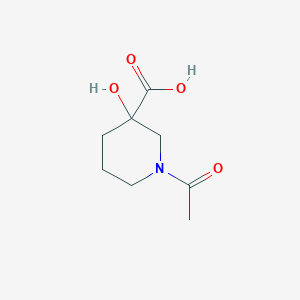

![ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2462054.png)
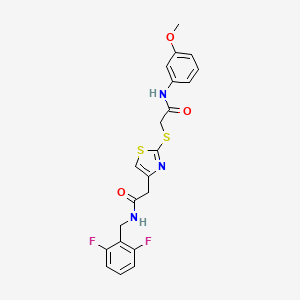
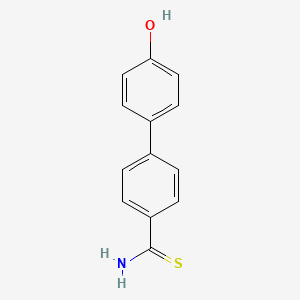
![ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2462058.png)
![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2462060.png)